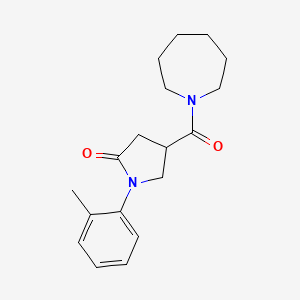![molecular formula C14H14N2O2S B5335248 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiazole class of compounds and has a molecular formula of C16H16N2O2S.
Wirkmechanismus
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potential to be used as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions that could be explored in the study of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its potential interactions with other drugs.
Synthesemethoden
The synthesis of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide can be achieved through a multi-step process involving the reaction of various starting materials. The synthesis process involves the reaction of 2-aminothiazole with 2-chloro-5-nitrobenzoic acid to form 2-(5-nitro-2-thiazolyl)benzoic acid. This intermediate product is then reacted with 2-methyl-2-propen-1-ol to form 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzoic acid. Finally, the compound is converted to its amide form through the reaction with ammonia.
Wissenschaftliche Forschungsanwendungen
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(2)9-18-12-5-3-4-11(8-12)13(17)16-14-15-6-7-19-14/h3-8H,1,9H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLFBCBHFHPGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)
![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![(1R*,2R*,6S*,7S*)-4-{[5-(1,5-dimethyl-1H-pyrazol-4-yl)-3-isoxazolyl]carbonyl}-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5335207.png)
![N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)acrylonitrile](/img/structure/B5335241.png)
![N-[4-(aminosulfonyl)phenyl]-N'-[(4-chlorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5335253.png)
![methyl {2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-1-methyl-2-oxoethyl}carbamate](/img/structure/B5335260.png)

![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5335270.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5335271.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5335277.png)
